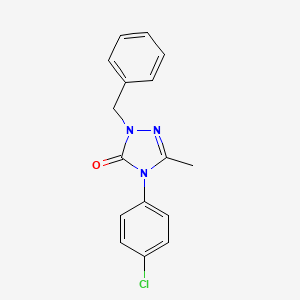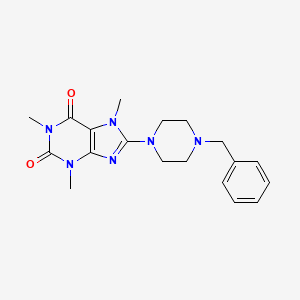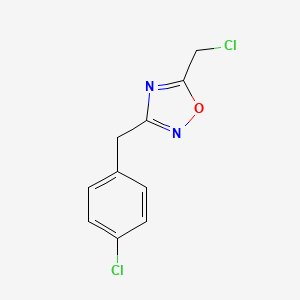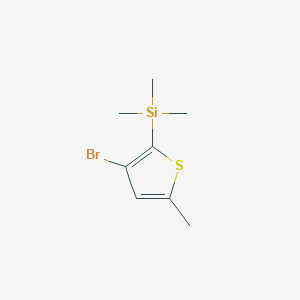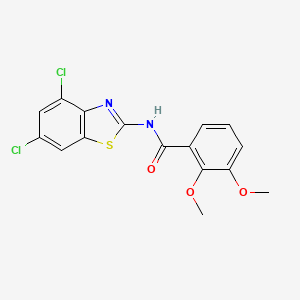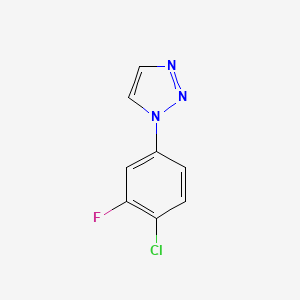
6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole, also known as MNBI, is a chemical compound that has been the focus of scientific research for its potential applications in various fields. MNBI is a benzimidazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and differentiation. The inhibition of these enzymes and pathways may contribute to the anticancer and antiviral properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. This compound has been shown to induce apoptosis in cancer cells by activating caspases and downregulating antiapoptotic proteins. This compound has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor. This compound has been shown to modulate immune responses by activating T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole has several advantages and limitations for lab experiments. One advantage is its low toxicity, which makes it a safer alternative to traditional pesticides and herbicides. This compound also has high efficacy against various pests and weeds, making it a promising candidate for agricultural applications. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments. This compound also has limited stability, which can affect its efficacy and reproducibility.
Orientations Futures
There are several future directions for research on 6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole. One direction is to investigate its potential as a fluorescent probe for imaging applications. This compound has been shown to exhibit fluorescence properties, and its low toxicity and high specificity make it a promising candidate for imaging applications. Another direction is to investigate its potential as a building block for functional materials. This compound has been shown to have unique properties, including its ability to form self-assembled monolayers, which make it a promising candidate for materials science applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer and viral infections.
Méthodes De Synthèse
6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole can be synthesized through various methods, including the reaction of 2-naphthylamine with o-phenylenediamine in the presence of sulfuric acid and formaldehyde, or the reaction of 2-naphthylamine with 2-carbomethoxybenzoyl chloride in the presence of triethylamine. The synthesis of this compound has also been achieved through the reaction of 2-(2-naphthyl)-1H-benzimidazole with methyl iodide in the presence of sodium hydride. The synthesis of this compound has been optimized to improve yield and purity, and the compound has been characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer, antiviral, and antimicrobial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis B virus. In agriculture, this compound has been studied for its potential as a pesticide and herbicide. This compound has been shown to have high efficacy against various pests and weeds, and its low toxicity makes it a promising alternative to traditional pesticides. In materials science, this compound has been investigated for its potential as a fluorescent probe and as a building block for functional materials.
Propriétés
IUPAC Name |
6-methyl-2-naphthalen-2-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-6-9-16-17(10-12)20-18(19-16)15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVAJADRNAWTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3015431.png)
![3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3015432.png)
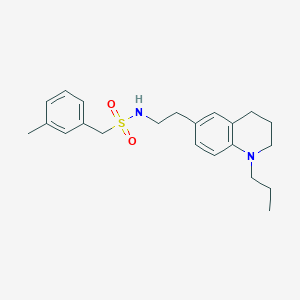
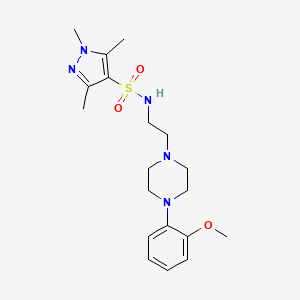
![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)
![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)
